2-Mercaptopropanol
CAS No.: 3001-64-7
Cat. No.: VC1966599
Molecular Formula: C3H8OS
Molecular Weight: 92.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3001-64-7 |
---|---|
Molecular Formula | C3H8OS |
Molecular Weight | 92.16 g/mol |
IUPAC Name | 2-sulfanylpropan-1-ol |
Standard InChI | InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3 |
Standard InChI Key | QNNVICQPXUUBSN-UHFFFAOYSA-N |
SMILES | CC(CO)S |
Canonical SMILES | CC(CO)S |
Introduction
Physical and Chemical Properties
2-Mercaptopropanol exhibits distinct physical and chemical properties that are characteristic of compounds containing both thiol and hydroxyl groups. The physical appearance of 2-mercaptopropanol is a colorless oil under standard conditions . Understanding these properties is essential for handling, storage, and application purposes.
Physical Properties
Table 1: Physical Properties of 2-Mercaptopropanol
Property | Value | Reference |
---|---|---|
Physical state | Oil | |
Color | Colorless | |
Boiling point | 60-62°C (at 12 Torr) | |
Density | 1.024±0.06 g/cm³ (Predicted) | |
Molecular weight | 92.16 g/mol |
Chemical Properties
The chemical reactivity of 2-mercaptopropanol is primarily dominated by its thiol (-SH) and hydroxyl (-OH) functional groups. The thiol group is known for its nucleophilic properties and ability to form disulfide bonds, while the hydroxyl group exhibits typical alcohol reactivity .
Table 2: Chemical Properties of 2-Mercaptopropanol
Property | Value | Reference |
---|---|---|
pKa | 10.08±0.10 (Predicted) | |
Solubility | Sparingly soluble in chloroform, slightly soluble in methanol | |
Functional groups | Thiol (-SH), Hydroxyl (-OH) |
Like other thiols, 2-mercaptopropanol can undergo oxidation to form disulfides, particularly under basic conditions or in the presence of oxygen. This property is similar to the better-studied 2-mercaptoethanol, although specific research on the oxidation kinetics of 2-mercaptopropanol is limited in the available literature .
Structural Information and Identification
Structural Representation
2-Mercaptopropanol has a relatively simple structure consisting of a propanol backbone with a thiol group at the second carbon position. The structural formula can be represented as CH₃CH(SH)CH₂OH .
Spectroscopic Identification
Various spectroscopic techniques can be used to identify and characterize 2-mercaptopropanol. The compound has specific spectral properties that allow for its identification and purity assessment.
Table 3: Spectroscopic and Identification Data for 2-Mercaptopropanol
Identifier | Value | Reference |
---|---|---|
SMILES | CC(CO)S | |
InChI | InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3 | |
InChIKey | QNNVICQPXUUBSN-UHFFFAOYSA-N |
Mass Spectrometry Data
Mass spectrometry provides valuable information for the identification of 2-mercaptopropanol. The predicted collision cross-section data helps in its analytical detection and characterization.
Table 4: Predicted Collision Cross Section Data for 2-Mercaptopropanol
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 93.036866 | 116.0 |
[M+Na]⁺ | 115.01881 | 126.2 |
[M+NH₄]⁺ | 110.06341 | 125.2 |
[M+K]⁺ | 130.99275 | 119.6 |
[M-H]⁻ | 91.022314 | 115.8 |
[M+Na-2H]⁻ | 113.00426 | 119.5 |
[M]⁺ | 92.029041 | 117.7 |
[M]⁻ | 92.030139 | 117.7 |
This collision cross-section data is particularly useful for analytical methods such as ion mobility spectrometry and mass spectrometry for the identification and characterization of 2-mercaptopropanol .
Synthesis and Production
Synthetic Routes
Related Compounds
Structural Analogs
Several compounds share structural similarities with 2-mercaptopropanol:
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2-Mercaptoethanol (HSCH₂CH₂OH): A simpler thiol-alcohol with one less carbon in the chain. It is extensively used in biochemistry and molecular biology as a reducing agent .
-
2-Mercaptopropionic acid (CH₃CH(SH)COOH): The carboxylic acid analog of 2-mercaptopropanol, which can be reduced to form 2-mercaptopropanol .
-
2-Propanethiol (CH₃CH(SH)CH₃): Similar structure but with a methyl group instead of a hydroxymethyl group .
Functional Comparison
While 2-mercaptoethanol is well-studied for its reducing properties and applications in biochemistry, particularly in breaking disulfide bonds in proteins , the specific functional applications of 2-mercaptopropanol are less documented. The additional methyl group in 2-mercaptopropanol may confer different solubility, reactivity, and specificity compared to 2-mercaptoethanol, potentially offering advantages in certain applications.
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